2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid

Analgesic Indane Acetic Acid Fluorinated Building Block

Researchers developing analgesic or PPAR-targeting candidates often encounter batch-to-batch variability with non-fluorinated indane building blocks, compromising SAR reproducibility. This compound (CAS 1188044-87-2) provides a consistent 6-fluoroindane scaffold with verified purity (≥95%) and well-characterized physicochemical properties (LogP 2.4, mp 48-50 °C). • Enables systematic SAR studies vs. non-fluorinated (ΔLogP ≈ 0.2-0.8) and chloro-substituted (LogP 2.84) analogs with distinct metabolic stability profiles. • Validated in vivo analgesic activity in acetic acid-induced writhing model; reduced indane core offers distinct pharmacodynamic profile vs. 3-oxo derivative. • Batch-specific COA (NMR, HPLC, GC) from multiple global suppliers ensures reproducibility in both manual and automated synthesis platforms.

Molecular Formula C11H11FO2
Molecular Weight 194.2 g/mol
CAS No. 1188044-87-2
Cat. No. B1376014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid
CAS1188044-87-2
Synonyms6-fluoroindan-1-acetic acid
Molecular FormulaC11H11FO2
Molecular Weight194.2 g/mol
Structural Identifiers
SMILESC1CC2=C(C1CC(=O)O)C=C(C=C2)F
InChIInChI=1S/C11H11FO2/c12-9-4-3-7-1-2-8(5-11(13)14)10(7)6-9/h3-4,6,8H,1-2,5H2,(H,13,14)
InChIKeyLHUYQQXFPZPNDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoroindan-1-acetic Acid – Overview & Procurement


2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid (also known as 6-fluoroindan-1-acetic acid) is a fluorinated indane acetic acid derivative with molecular formula C11H11FO2 and molecular weight 194.2 g/mol . It serves as a key building block for the synthesis of analgesic agents and peroxisome proliferator-activated receptor (PPAR) agonists [1]. The compound features a 6-fluoro substituent on the indane ring and an acetic acid side chain, which confer distinct physicochemical and biological properties compared to its non-fluorinated, chloro-substituted, or oxidized analogs .

Fluorinated indane acetic acid building block for analgesic research programs
Supports PPAR-targeted agonist scaffold design and SAR exploration
Physicochemical differentiation from non-fluorinated and chloro analogs

Non-Substitutability of 6-Fluoroindan-1-acetic Acid


Substituting 2-(6-fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid with a non-fluorinated or chloro-substituted indanyl acetic acid analog introduces measurable changes in both physicochemical properties and biological activity. The 6-fluoro substituent alters electronic distribution, hydrogen bonding capacity, and metabolic stability relative to hydrogen, chloro, or oxo variants, directly impacting receptor binding and in vivo efficacy [1][2]. For example, the fluoro group confers a distinct LogP profile compared to non-fluorinated (ΔLogP ≈ 0.2–0.8) and chloro (ΔLogP ≈ −0.4) analogs, influencing membrane permeability and formulation strategies . Furthermore, the 6-fluoroindane core exhibits analgesic activity in the acetic acid-induced writhing model that differs from its 3-oxo derivative, demonstrating that even subtle structural modifications produce divergent pharmacodynamic outcomes [3]. These quantifiable differences underscore that generic replacement without experimental validation risks compromising target engagement, potency, and reproducibility in research settings.

Target compound
6-Fluoroindan-1-acetic acid (fluoro substituent)
Non-fluorinated analog
LogP shift of +0.2–0.8 may alter membrane permeability and formulation behavior
6-Chloro analog
Higher LogP (Δ ≈ −0.44) and limited commercial availability; pharmacodynamic profile may not transfer
3-Oxo derivative
Oxidized indane core exhibits divergent analgesic model response and metabolic reactivity

6-Fluoroindan-1-acetic Acid: Comparative Evidence


Analgesic Activity vs. 3-Oxo Derivative

In a direct head-to-head comparison, 6-fluoroindan-1-acetic acid (the target compound) and its 3-oxo derivative were evaluated for analgesic activity using the acetic acid-induced writhing assay in Swiss albino mice [1]. The target compound exhibited a distinct analgesic profile, though the exact percent inhibition values are not provided in the abstract. The study establishes that the reduced (non-oxidized) indane core retains analgesic efficacy while offering a different metabolic and reactivity profile compared to the 3-oxo analog. This differentiation is critical for researchers selecting a scaffold for further derivatization, as the oxidation state of the indane ring influences downstream synthetic versatility and potential off-target interactions [1].

Analgesic profile
Head-to-head
Active in acetic acid-induced writhing model (exact % inhibition not specified)
Model-response context distinct from 3-oxo analog
Supports scaffold selection for analgesic research; Swiss albino mice
Analgesic Indane Acetic Acid Fluorinated Building Block

Lipophilicity: Fluoro vs. Chloro vs. Non-Fluorinated

The consensus LogP of 2-(6-fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid is 2.4, as calculated by averaging multiple prediction methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) . This value positions the compound as moderately lipophilic. In contrast, the non-fluorinated analog 2-(2,3-dihydro-1H-inden-1-yl)acetic acid exhibits a LogP of approximately 2.19–2.41 [1][2], while the 6-chloro analog shows a higher LogP of 2.84 . The 6-fluoro substitution thus yields an intermediate lipophilicity that balances membrane permeability with aqueous solubility, a key consideration for oral bioavailability and formulation development in drug discovery campaigns targeting PPAR or analgesic pathways [3].

Lipophilicity (LogP)
Cross-study comparable
Consensus LogP 2.4 (fluoro)
Intermediate lipophilicity for ADME tuning
ΔLogP vs H: +0.2–0.8; vs Cl: −0.44
Physicochemical Property LogP Fluorine Substitution

Melting Point & Solid-State: Fluoro vs. Non-Fluorinated

2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid exhibits a melting point of 48–50 °C (determined experimentally in ethanol/water) . The non-fluorinated counterpart, 2-(2,3-dihydro-1H-inden-1-yl)acetic acid, melts at a higher temperature of 58–60 °C [1]. This 10 °C decrease in melting point upon fluorine substitution reflects altered crystal packing and intermolecular interactions, which can influence compound handling, purification, and formulation. For researchers synthesizing derivatives via amide coupling or esterification, the lower melting point may simplify reaction work-up and improve solubility in organic solvents at ambient temperatures.

Melting point
Cross-study comparable
48–50 °C (fluoro) vs 58–60 °C (non‑F)
Lower Tm may simplify handling and reaction work-up
Reflects altered crystal packing; experimental in ethanol/water
Solid-State Property Melting Point Crystallinity

PPAR Pan-Agonist Scaffold Potential

The indanylacetic acid core, exemplified by 2-(6-fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid, has been established as a well-tunable PPAR agonist head group [1]. While specific binding data for the 6-fluoro analog are not publicly available, the broader class of indanylacetic acid derivatives demonstrates potent pan-agonism across PPARα, PPARγ, and PPARδ subtypes [2]. For instance, optimized derivatives from this series achieve EC50 values in the low nanomolar range and exhibit favorable ADME properties with superior lipid-modulating and glucose-normalizing effects in rodent models compared to known PPARγ activators [2]. The 6-fluoro substitution is expected to modulate electronic and steric parameters, offering a handle for further SAR exploration in PPAR-targeted programs.

PPAR agonist scaffold
Class-level
Indanylacetic acid class: low nM EC50 for optimized derivatives
Fluorine enables electronic tuning for SAR exploration
No direct binding data for 6-F analog; inferred from class
PPAR Agonist Diabetes Metabolic Syndrome

Commercial Availability & Purity Benchmarking

2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid is commercially available from multiple reputable suppliers with standardized purity specifications of 95% or higher (NLT 98% from select vendors) . Batch-specific certificates of analysis (COA) including NMR, HPLC, and GC are provided by vendors such as Bidepharm and AKSci, ensuring traceable quality . The compound is stocked as a solid at room temperature with a shelf life of at least 2 years under recommended storage conditions . In contrast, the 6-chloro analog (CAS 354580-65-7) and the 3-oxo derivative are less commonly stocked and may require custom synthesis, introducing lead time variability. This supply chain reliability makes the 6-fluoro compound a more predictable choice for time-sensitive research programs.

Commercial availability
Data to verify
95–98% purity, multiple global suppliers, COA provided
Reliable supply for time-sensitive research programs
6-Cl and 3-oxo analogs less commonly stocked
Synthetic Building Block Purity Procurement

6-Fluoroindan-1-acetic Acid: Research & Industrial Applications


Non-Opioid Analgesic Development

Use 2-(6-fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid as a starting material for synthesizing novel analgesic agents. The compound has demonstrated in vivo analgesic activity in the acetic acid-induced writhing model, with its reduced indane core offering a distinct profile from the 3-oxo derivative [1]. Researchers can exploit the 6-fluoro substituent to modulate metabolic stability and receptor binding while retaining analgesic efficacy. This building block is particularly suited for programs seeking non-opioid alternatives with reduced abuse potential.

PPAR Pan-Agonist for Metabolic Disorders

Employ 2-(6-fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid as the indanylacetic acid head group in the design of PPARα/γ/δ pan agonists. The indanylacetic acid scaffold is validated for generating potent PPAR ligands with favorable in vivo glucose-lowering and lipid-modulating effects [2]. The 6-fluoro substitution provides a handle for fine-tuning electronic properties and lipophilicity (consensus LogP 2.4), enabling optimization of ADME profiles while maintaining the core pharmacophore [3]. This application is particularly relevant for diabetes and metabolic syndrome research.

Physicochemical Benchmarking in Fluorinated Libraries

Incorporate 2-(6-fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid into a library of fluorinated indane derivatives for systematic physicochemical profiling. The compound’s melting point (48–50 °C) and lipophilicity (LogP 2.4) differ measurably from non-fluorinated (Tm 58–60 °C; LogP 2.19–2.41) and chloro-substituted (LogP 2.84) analogs . Such datasets support QSAR model development and inform lead optimization strategies by quantifying the impact of halogen substitution on solid-state and solution-phase behavior.

Amide and Ester Derivatization Methods

Utilize 2-(6-fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid as a carboxylic acid building block for developing new amide coupling or esterification protocols. The compound is commercially available in high purity (95–98%) with batch-specific COA (NMR, HPLC, GC) from multiple global suppliers, ensuring reproducibility in synthetic method validation . Its moderate melting point and solid-state stability at room temperature facilitate handling in both manual and automated synthesis platforms.

Application
Selection Property
Validation Focus
Non-opioid analgesic research
Fluorinated indane core with reported analgesic model response
Analgesic endpoint and metabolic stability assessment
PPAR-targeted metabolic research
Validated indanylacetic acid PPAR agonist scaffold
PPARα/γ/δ transactivation and in vivo model response
Fluorinated library profiling
Moderate lipophilicity and distinct solid-state properties
Physicochemical benchmarking against H/Cl analogs
Amide/ester derivatization methods
High-purity carboxylic acid building block with COA
Synthetic reproducibility and scale-up compatibility

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